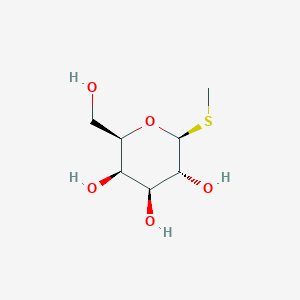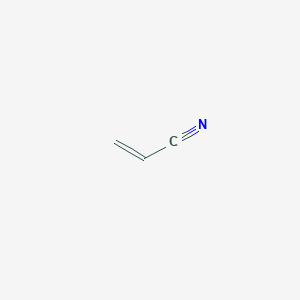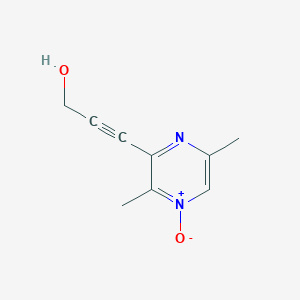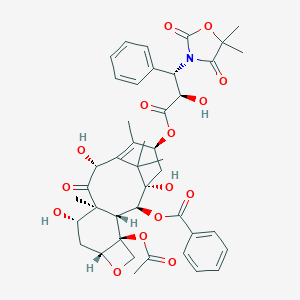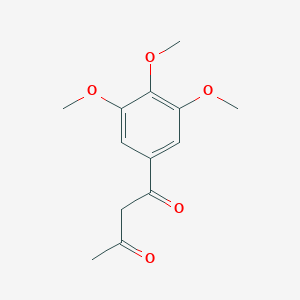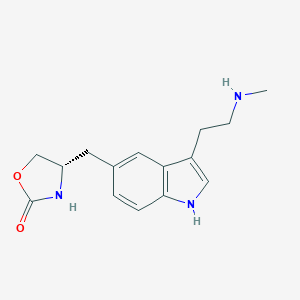
N-Desmethyl Zolmitriptan
Übersicht
Beschreibung
N-Desmethyl zolmitriptan (also known as N-Methylzolmitriptan or N-MZT) is a synthetic derivative of the naturally occurring neurotransmitter serotonin. It is a potent agonist at the 5-HT1B/1D receptor subtypes, and has been the subject of extensive research in the fields of neuroscience and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Migränebehandlung
“N-Desmethyl Zolmitriptan” ist ein aktiver Metabolit von Zolmitriptan, einem 5-Hydroxytryptamin (5-HT) 1B/1D-Rezeptoragonisten . Zolmitriptan wurde für die akute orale Behandlung von Migräne entwickelt . Klinische Studien haben gezeigt, dass oral verabreichtes Zolmitriptan innerhalb von 45 Minuten wirkt und die Wirksamkeit bei den meisten Patienten, die innerhalb von 2 Stunden ansprechen, erhalten bleibt .
Schnelle systemische Abgabe
Die Pharmakokinetik der Zolmitriptan-Abgabe mittels eines klebenden, auf der Haut aufgebrachten Mikroarrays (ADAM) wurde bei 20 gesunden Freiwilligen untersucht . Der mediane tmax lag bei weniger als 20 Minuten, vergleichbar mit subkutanem Sumatriptan . Die Absorption erfolgte schneller als bei oralem Zolmitriptan, mit höherer Exposition in den ersten 2 Stunden .
Nicht-orale Formulierungen
Aufgrund des hohen Verteilungsvolumens kommt Zolmitriptan nach therapeutischer Verabreichung in geringen Blutkonzentrationen vor . Es wurde berichtet, dass die Plasmakonzentration von Zolmitriptan beim Menschen sehr niedrig war (weniger als 10 ng/ml), wenn Zolmitriptan in einer Einzeldosis von 5 mg oral verabreicht wurde . Daher können bei vielen Patienten schnell wirkende nicht-orale Formulierungen vorzuziehen sein .
Pharmakokinetische Studie
Die für die gleichzeitige Bestimmung von Zolmitriptan und seinem aktiven Metaboliten this compound in Rattenplasma entwickelte Methode kann für pharmakokinetische Studien von Zolmitriptan und für die therapeutische Arzneimittelüberwachung beim Menschen mit der gewünschten Präzision und Genauigkeit eingesetzt werden
Wirkmechanismus
Target of Action
N-Desmethyl zolmitriptan, a metabolite of zolmitriptan, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D receptors . These receptors are found in cranial arteries and sensory nerves of the trigeminal system . The compound also exhibits modest affinity for 5-HT1A receptors .
Mode of Action
This compound acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction in cranial arteries and reduces inflammation associated with antidromic neuronal transmission . This interaction results in the constriction of blood vessels and blocks the chemicals responsible for increasing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the serotonin (5-HT) receptors in the trigeminovascular system . By acting on these receptors, this compound can modulate nociceptive nerve signaling in the central nervous system . This leads to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release .
Pharmacokinetics
This compound is metabolized in the liver, likely via the cytochrome P450 isoenzyme (CYP) 1A2 and monoamine oxidase A . The pharmacokinetics for elimination of zolmitriptan and its active N-desmethyl metabolite are similar . The N-desmethyl metabolite is detected in plasma by 15 minutes and peak plasma concentration is generally achieved by 3 hours after administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relief of migraine . By causing vasoconstriction and reducing inflammation in the trigeminal system, it helps alleviate the symptoms of a migraine attack . Furthermore, the 5-HT1B/1D potency of the N-desmethyl metabolite is 2 to 6 times that of the parent compound, suggesting that the metabolite may contribute a substantial portion of the overall effect after zolmitriptan administration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that increase serotonin can enhance the risk of a very serious condition called serotonin syndrome/toxicity . Additionally, the compound’s action can be affected by individual health conditions such as ischemic coronary artery disease, certain types of headaches, heart problems, liver disease, and seizures .
Safety and Hazards
Zukünftige Richtungen
Zolmitriptan, the parent compound of N-Desmethyl zolmitriptan, is a valuable agent in treating acute migraines . It also has off-label applications, dosage guidelines, pharmacokinetics, monitoring procedures, and relevant interactions, which are crucial for healthcare practitioners when managing migraine issues and associated ailments in patients . It can be inferred that this compound may have similar potential applications and considerations for future directions.
Biochemische Analyse
Biochemical Properties
N-Desmethyl zolmitriptan is an agonist of 5-HT 1B receptors that induces contraction of isolated human cerebral arteries . It interacts with these receptors, leading to vasoconstriction in intracranial blood vessels . This interaction plays a crucial role in the biochemical reactions associated with the treatment of migraines.
Cellular Effects
This compound, through its interaction with 5-HT 1B receptors, influences various cellular processes. It impacts cell signaling pathways, particularly those involving serotonin receptors . This interaction can influence cellular metabolism and gene expression, contributing to its therapeutic effects in treating migraines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly 5-HT 1B receptors . This binding leads to the activation of these receptors, resulting in vasoconstriction of intracranial blood vessels . This action at the molecular level is crucial for its effectiveness in treating migraines.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is metabolized in the liver, likely by cytochrome P450 (CYP1A2) and monoamine oxidase (MAO) . This metabolic pathway involves interactions with these enzymes, which can influence metabolic flux and metabolite levels .
Eigenschaften
IUPAC Name |
(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGCHSMZXKNGCK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930414 | |
| Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139264-35-0 | |
| Record name | 183C91 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 183C91 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({3-[2-(Methylamino)ethyl]-1H-indol-5-yl}methyl)-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL ZOLMITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP93V5RS6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Desmethyl Zolmitriptan in the metabolism of Zolmitriptan, and what enzymes are involved?
A1: this compound is the active metabolite of Zolmitriptan, a drug used to treat migraines. Zolmitriptan is primarily metabolized by the cytochrome P450 enzyme CYP1A2, which converts it to this compound. [] This metabolite is then further metabolized, mainly by monoamine oxidase A (MAO-A), into inactive compounds. []
Q2: Are there analytical methods specifically designed to simultaneously measure Zolmitriptan and this compound in biological samples?
A2: Yes, several analytical methods have been developed for the simultaneous determination of Zolmitriptan and this compound in human plasma. These methods commonly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and selectivity. [, ]
Q3: Can you describe a typical LC-MS/MS method used for this purpose?
A3: A typical LC-MS/MS method involves extracting Zolmitriptan and this compound from human plasma using techniques like solid-phase extraction. [] The extracted analytes are then separated on a chromatographic column and detected using mass spectrometry in multiple reaction monitoring (MRM) mode. This approach enables accurate quantification of both compounds within a short analysis time. [, ]
Q4: Have there been any studies investigating the bioequivalence of different formulations of Zolmitriptan, and did they consider this compound?
A4: Yes, bioequivalence studies have been conducted to compare different Zolmitriptan formulations, such as orodispersible tablets. [] These studies typically involve measuring plasma concentrations of both Zolmitriptan and this compound after administration of the different formulations to healthy volunteers. [] The data is then analyzed to determine if the formulations exhibit comparable pharmacokinetic profiles, considering both the parent drug and its active metabolite.
Q5: What challenges are associated with matrix effects in the analysis of Zolmitriptan and this compound, and how are they addressed?
A5: Plasma phospholipids can cause matrix effects during sample preparation, potentially interfering with the accurate quantification of Zolmitriptan and this compound. [] To address this, researchers have systematically evaluated and optimized extraction methods to minimize these matrix effects. [] The use of internal standards, like Naratriptan, also helps correct for any remaining matrix effects and ensures accurate quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)



